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Technical Support Center: SiC Epitaxy
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers in mitigating basal plane dislocations (BPDs) during Silicon
Carbide (SiC) epitaxy.

Troubleshooting Guide
Problem: High Basal Plane Dislocation (BPD) Density in the Epitaxial Layer

High BPD density is a common issue that can significantly degrade the performance and

reliability of SiC-based power devices.[1][2][3] BPDs that propagate from the substrate into the

epilayer can lead to an increase in the forward voltage drop in bipolar devices during operation.

[3] The primary strategy to mitigate BPDs is to promote their conversion into less harmful

threading edge dislocations (TEDs) at the substrate/epilayer interface or within the initial stages

of epitaxial growth.[1][3][4][5]

Here are common causes and recommended solutions to reduce BPD density:
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Potential Cause Recommended Solutions & Actions

Inadequate Substrate Preparation

- Implement Pre-Growth Etching: Utilize in-situ

hydrogen etching or ex-situ molten KOH etching

to prepare the substrate surface. Proper etching

can remove subsurface damage and create a

surface morphology that enhances the

conversion of BPDs to TEDs.[3][6] An optimized

molten KOH–NaOH–MgO eutectic mixture has

also been shown to be effective.[7] - Optimize

Etching Parameters: The duration and

temperature of the etch are critical. For

instance, high-flow H2 etching for 2-6 minutes

can be effective, but excessive etching may

expose more substrate defects.[2]

Suboptimal Growth Initiation

- Utilize a Buffer Layer: Grow a thin, often highly

doped, buffer layer before the main drift layer.

This layer can facilitate the BPD-to-TED

conversion process.[5] A recombination-

enhancing buffer layer with high nitrogen

concentration can be particularly effective.[1] -

Implement Growth Interruption: Introduce a

pause in the growth process after a thin initial

layer. This allows for surface modification that

can enhance BPD conversion. A 98% BPD

reduction has been achieved with a 45-minute

interrupt at 1580°C with a propane flow.[8]

Incorrect Growth Parameters - Optimize C/Si Ratio: The ratio of carbon to

silicon precursors is a critical parameter. A low

C/Si ratio can lead to an increase in threading

screw dislocations (TSDs), while an optimized

ratio (around 0.72 in one study) can minimize

overall defect density.[3] - Control Growth Rate:

Higher growth rates can, in some cases,

enhance the conversion of BPDs to TEDs.[9]

However, the effect can be chemistry-dependent

and may not always be significant.[3] -

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

http://www.diva-portal.org/smash/get/diva2:729509/FULLTEXT01.pdf
https://www.diva-portal.org/smash/get/diva2:209404/FULLTEXT01.pdf
https://pubs.acs.org/doi/abs/10.1021/cg300077g
https://www.mdpi.com/2072-666X/15/6/665
https://www.scientific.net/DDF.434.123.pdf
https://sumitomoelectric.com/sites/default/files/2020-12/download_documents/E91-08.pdf
https://pubs.aip.org/aip/apl/article/94/4/041916/337553/Basal-plane-dislocation-reduction-in-4H-SiC
http://www.diva-portal.org/smash/get/diva2:729509/FULLTEXT01.pdf
https://pubs.aip.org/aip/apr/article/1/3/031301/123614/Mechanisms-of-growth-and-defect-properties-of
http://www.diva-portal.org/smash/get/diva2:729509/FULLTEXT01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Off-Axis Angle: Using substrates with

a 4° off-axis angle has been shown to be more

effective in reducing BPDs compared to 8° off-

axis substrates.[3]

Stress and Strain in Thick Epilayers

- Manage Thermal Gradients: In the growth of

thick epilayers (>50 µm), thermal stress can

lead to the formation of new BPDs.[10]

Optimizing the temperature uniformity across

the wafer is crucial. - Consider Post-Growth

Annealing: High-temperature annealing (1700°C

- 1850°C) after growth can help to reduce BPDs,

but care must be taken to avoid surface

degradation.[11]

Frequently Asked Questions (FAQs)
Q1: What is a basal plane dislocation (BPD) and why is it detrimental to SiC devices?

A1: A basal plane dislocation is a line defect that lies on the (0001) basal plane of the SiC

crystal lattice.[1] In bipolar power devices, the presence of BPDs in the active region can lead

to the formation and expansion of stacking faults under forward bias, which increases the on-

state resistance and degrades the device's reliability and performance over time.[3][4]

Q2: What is the primary mechanism for mitigating BPDs during epitaxy?

A2: The most effective strategy is to convert the BPDs propagating from the substrate into

threading edge dislocations (TEDs) at the very beginning of the epitaxial growth.[1][3][4][5]

TEDs are dislocations that propagate roughly parallel to the c-axis and are considered to be

less harmful to the performance of most SiC devices.[1] This conversion is energetically

favorable, and various techniques are employed to increase its efficiency.[3]

Q3: How does a buffer layer help in reducing BPDs?

A3: A buffer layer, grown before the main drift layer, serves to facilitate the conversion of BPDs

to TEDs. By using high nitrogen doping in the buffer layer, the electronic properties of the

dislocations can be altered, which is believed to promote their conversion.[12] Sumitomo
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Electric has developed a "recombination-enhancing buffer layer" that effectively reduces BPDs

to a level of 0.03 cm⁻².[1]

Q4: What is the role of the substrate's off-axis angle in BPD mitigation?

A4: Growing SiC epilayers on substrates that are intentionally cut at a slight angle (off-axis) to

the (0001) plane is a standard practice to ensure high-quality step-flow growth. Using a smaller

off-axis angle, such as 4°, has been reported to be more effective at promoting the conversion

of BPDs to TEDs compared to a larger 8° off-axis angle.[3]

Q5: Can BPDs be completely eliminated?

A5: While achieving zero BPDs is the ultimate goal, it is extremely challenging. However,

through the optimization of substrate preparation, growth initiation, and growth parameters,

BPD densities can be reduced to very low levels, often less than 1 cm⁻², which is considered

"BPD-free" for practical purposes.[13][14] Some processes have reported achieving a BPD

density as low as 0.01 cm⁻² in the drift layer.[1]

Experimental Protocols
Protocol 1: In-Situ Hydrogen Etching for Substrate Preparation

This protocol describes a typical pre-growth hydrogen etching process to prepare the SiC

substrate surface.

Load Substrate: Load the 4H-SiC substrate into the Chemical Vapor Deposition (CVD)

reactor.

Pump Down and Leak Check: Evacuate the chamber to the base pressure and perform a

leak check to ensure chamber integrity.

Ramp to Etching Temperature: Heat the substrate to the desired etching temperature,

typically in the range of 1500-1600°C, under an inert gas flow (e.g., Argon).

Introduce Hydrogen: Once the temperature is stable, introduce a high flow of purified

hydrogen (H₂) into the reactor. A typical flow rate might be around 100 slm.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://sumitomoelectric.com/sites/default/files/2020-12/download_documents/E91-08.pdf
http://www.diva-portal.org/smash/get/diva2:729509/FULLTEXT01.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9378728/
https://www.scientific.net/MSF.600-603.143
https://sumitomoelectric.com/sites/default/files/2020-12/download_documents/E91-08.pdf
https://www.mdpi.com/2072-666X/15/6/665
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Etching Process: Maintain the temperature and H₂ flow for a specific duration, typically

between 2 to 12 minutes.[2] The optimal time depends on the substrate quality and the

specific reactor configuration.

Stop Etching: Stop the H₂ flow and switch back to an inert gas.

Proceed to Epitaxial Growth: Without breaking the vacuum, proceed with the growth of the

buffer and/or drift layers.

Protocol 2: Molten KOH Defect Selective Etching for BPD Visualization

This protocol is for post-growth analysis to reveal and quantify dislocations.

Sample Preparation: Cleave a small piece from the epitaxial wafer for analysis.

Melt KOH: In a nickel crucible, heat potassium hydroxide (KOH) pellets to a molten state,

typically around 500°C.

Etching: Immerse the SiC sample into the molten KOH for a duration of 5 to 10 minutes. The

etching time may need to be adjusted based on the doping concentration of the epilayer.

Cooling and Cleaning: Carefully remove the sample from the molten KOH and allow it to cool

down. Clean the sample thoroughly with deionized water and dry it with nitrogen.

Microscopy: Observe the etched surface using a Nomarski optical microscope or an atomic

force microscope (AFM). Different types of dislocations (BPDs, TEDs, TSDs) will produce

distinct etch pit shapes, allowing for their identification and quantification.

Quantitative Data Summary
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Mitigation Technique Key Parameters
Resulting BPD

Density
Reference

Recombination-

Enhancing Buffer

Layer

8 µm thickness, 2 x

10¹⁸ cm⁻³ N

concentration

0.03 cm⁻² [1]

Optimized Epitaxial

Growth

Combination of

parameters
< 3 BPD/cm² [14]

In-Situ Growth

Interruption

45 min at 1580°C with

10 SCCM propane

< 10 cm⁻² (98%

reduction)
[8]

Molten Eutectic Etch

Pre-treatment

KOH–NaOH–MgO

mixture
< 22 cm⁻² [7]

High-Temperature

Post-Growth

Annealing

>1700°C

Significant reduction

(but risk of surface

degradation >1850°C)

[11]
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Caption: Workflow of BPD to TED conversion during SiC epitaxy.
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Logical Flow for BPD Mitigation Strategies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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